N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide
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Description
Molecular Structure Analysis
The molecular structure of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide” consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significant biological activities of isoxazole derivatives, there is a need to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets by binding to their active sites, leading to changes in their function . This interaction can inhibit or enhance the activity of the target, depending on the nature of the compound and the target.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple pathways . The downstream effects of these interactions can lead to a variety of physiological responses, including anti-inflammatory, anticancer, and antimicrobial effects .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . These effects could include the inhibition of key enzymes, alteration of cell signaling pathways, and modulation of immune responses .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-3-7(14)11-9-13-12-8(15-9)6-4-5-10-16-6/h4-5H,2-3H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAJCHQTZEOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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